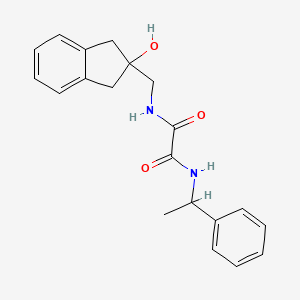

![molecular formula C8H8ClN3O3 B3007993 2-甲基-3-氧代-2,3-二氢-1H-吡唑并[4,3-c]吡啶-7-羧酸盐酸盐 CAS No. 2247849-71-2](/img/structure/B3007993.png)

2-甲基-3-氧代-2,3-二氢-1H-吡唑并[4,3-c]吡啶-7-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride" is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided focus on the synthesis, structural analysis, and chemical properties of related pyrazolopyridine derivatives, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1H-pyrazole-3-carboxamide was achieved by reacting acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Another approach utilized ultrasound-promoted regioselective synthesis to obtain fused polycyclic pyrazolopyridines in excellent yields (88-97%) within short reaction times . Similarly, a two-step procedure involving the Vilsmeier–Haack reagent and hydrazine was used to prepare methyl pyrazolopyridine carboxylates . These methods demonstrate the versatility and efficiency of synthesizing pyrazolopyridine derivatives, which could be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

Structural analysis of pyrazolopyridine derivatives is crucial for understanding their chemical behavior. X-ray crystallography has been employed to determine the crystal structure of a related compound, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . This planarity can affect the electronic distribution and reactivity of the molecule. Additionally, semiempirical calculations have indicated a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring . These findings suggest that the molecular structure of the compound may also exhibit similar characteristics, influencing its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine derivatives is influenced by their molecular structure. The presence of reactive functional groups, such as carboxylic acid, amide, and ester, allows for various chemical transformations. For example, the synthesis of 3H-imidazo[4,5-b]pyridine derivatives was achieved through the reaction of acid chloride with 2,3-diaminopyridine and base . The compound of interest, with its carboxylic acid group, may undergo similar functionalization reactions, potentially leading to the formation of amides, esters, or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are determined by their molecular structure and substituents. The solubility, melting point, and stability of these compounds can vary significantly. For instance, the best reaction conditions for synthesizing a spiro[indoline-pyrazolopyridine] derivative involved using water as a solvent under microwave irradiation, which provided a high yield of 76% . The stability of methyl pyrazolopyridine carboxylates under basic conditions was also noted, requiring a detour via benzyl esters to obtain the desired carboxamides . These observations suggest that the compound of interest may have specific solubility and stability characteristics that need to be considered during synthesis and handling.

科学研究应用

合成和结构分析

- Grošelj 等人 (2015) 的一项研究详细介绍了 1,5-二取代-4-氧代-4,5-二氢-1H-吡唑并[4,3-c]吡啶-7-羧酰胺的合成,展示了制备这些化合物的过程,这些化合物可能与合成所讨论的化合物有关。

- Verdecia 等人 (1996) 专注于合成甲基 4-芳基-6-甲基-4,7-二氢-1H-吡唑并[3,4-b]吡啶-5-羧酸盐,提供了对类似吡唑并吡啶化合物的结构方面和合成途径的见解。

- El-Menyawy 等人 (2019) 的研究探索了吡唑并[4,3-b]吡啶衍生物的合成和器件表征,有助于了解它们的物理和化学性质。

光学和热学性质

- Zedan 等人 (2020) 研究了吡唑并吡啶衍生物的结构、光学和二极管特性,突出了它们在电子应用中的潜力。

- Bahgat 等人 (2009) 的研究重点是相关吡唑并吡啶化合物的结构和振动光谱,为理解它们的分子动力学和相互作用提供了基础。

未来方向

While specific future directions for this compound are not mentioned in the available resources, the synthesis of similar compounds has been explored for their potential biological properties . These compounds have shown to be GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers . They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity . This suggests potential future directions in the exploration of these compounds for various therapeutic applications.

属性

IUPAC Name |

2-methyl-3-oxo-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3.ClH/c1-11-7(12)4-2-9-3-5(8(13)14)6(4)10-11;/h2-3,10H,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQJXEHPHQOVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CN=CC(=C2N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

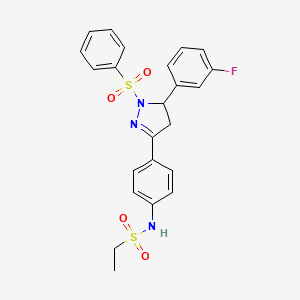

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)

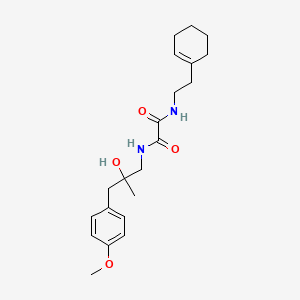

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)

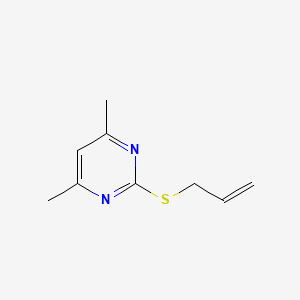

![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)

![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)

![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)